N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide
Description
N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a sulfonyl group
Properties
IUPAC Name |
N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c22-17(20-25(23,24)13-14-4-2-1-3-5-14)15-6-10-21(11-7-15)16-12-18-8-9-19-16/h8-9,12,14-15H,1-7,10-11,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBPGNNYBKOLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)NC(=O)C2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazine moiety and the sulfonyl group. Common reagents used in these reactions include cyclohexylmethyl chloride, pyrazine-2-carboxylic acid, and sulfonyl chlorides. The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazine moiety may also interact with nucleic acids or other biomolecules, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(cyclohexylmethylsulfonyl)-1-piperidinecarboxamide
- N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxylate
- N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-sulfonamide
Comparison: N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to the presence of both the pyrazine and piperidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
